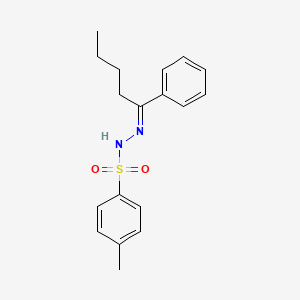
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is an organic compound that features two 4-methylbenzenesulfonate groups attached to a butane-2,3-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of (2R,3R)-butane-2,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(2R,3R)-Butane-2,3-diol+2(4-methylbenzenesulfonyl chloride)→(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
On an industrial scale, the production of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to yield the corresponding butane-2,3-diol.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield the corresponding diol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted butane derivatives.
Reduction: The major product is (2R,3R)-butane-2,3-diol.
Hydrolysis: The major products are (2R,3R)-butane-2,3-diol and 4-methylbenzenesulfonic acid.
Aplicaciones Científicas De Investigación
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for diols in organic synthesis.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biology and Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) involves the reactivity of the sulfonate groups. These groups can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the sulfonate groups.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Acetoacetate: Used in similar nucleophilic substitution reactions.
Diethyl Malonate: Another compound used in organic synthesis with similar reactivity.
Acetylacetone: Used in various organic reactions and has similar functional groups.
Uniqueness
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific stereochemistry and the presence of two sulfonate groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity.
Propiedades
Fórmula molecular |
C18H22O6S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[(2R,3R)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m1/s1 |
Clave InChI |
MFRBMNNZDFDJOF-HZPDHXFCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)[C@@H](C)OS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



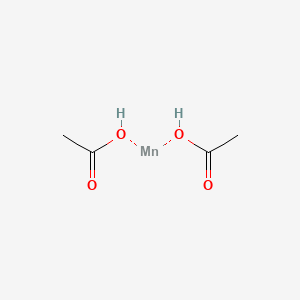
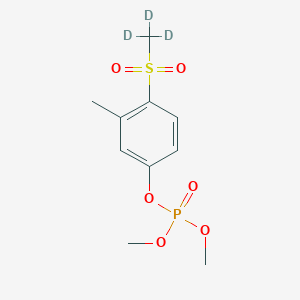
![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
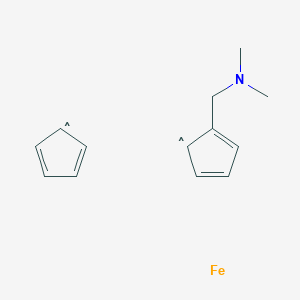
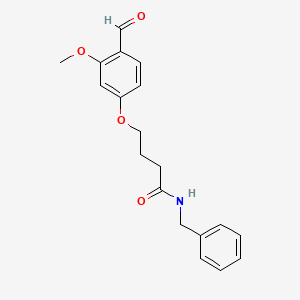
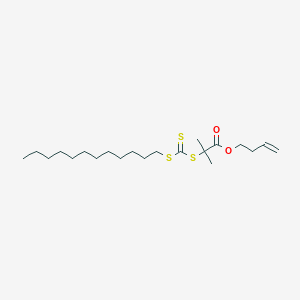


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

